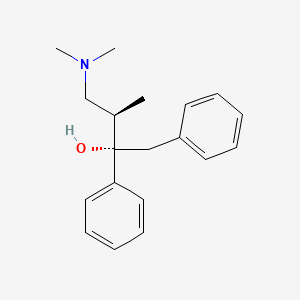

Chirald

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chirald, commonly known as (+)-Darvon alcohol, is a highly privileged 1,3-amino alcohol utilized primarily as a chiral auxiliary and ligand in asymmetric synthesis [1]. When complexed with lithium aluminum hydride (LiAlH4), it forms a potent enantioselective reducing agent capable of converting prochiral ketones, imines, and acyl stannanes into highly enantioenriched alcohols and amines [2]. Unlike many conventional chiral modifiers that require multi-component mixtures, Chirald functions effectively as a standalone chiral ligand, streamlining reagent preparation [1]. Its robust performance in the asymmetric reduction of α,β-acetylenic ketones and sterically demanding cyclic enones makes it a critical procurement choice for synthetic chemists developing scalable routes to complex natural products and active pharmaceutical ingredients (APIs) [3].

References

- [1] Cohen, N., et al. 'Asymmetric Reductions of α,β-Acetylenic Ketones and Acetophenone Using Lithium Aluminum Hydride Complexed with Optically Active 1,3-Amino Alcohols.' Journal of Organic Chemistry, 1980.

- [2] Marshall, J. A., et al. 'Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-.' Organic Syntheses, 1999.

- [3] Published literature on the stereoselective synthesis and configurational stability of AMPA receptor modulators.

Substituting Chirald with generic chiral amino alcohols (such as ephedrine derivatives) or standard catalytic systems (like CBS oxazaborolidines) often leads to compromised enantiomeric excess (ee) or necessitates complex additive mixtures[1]. For instance, while N-methylephedrine requires the addition of a specific achiral phenol (e.g., 3,5-dimethylphenol) to achieve high stereoselectivity, Chirald induces high asymmetry autonomously due to its rigid, sterically encumbered 1,2-diphenyl-3-methyl backbone[2]. Furthermore, while ultra-high-selectivity reagents like BINAL-H can offer higher ee in specific acyl stannane reductions, they suffer from extreme thermal lability and require rigorous in situ preparation at -78 °C[3]. Chirald provides a critical operational balance, delivering highly reproducible asymmetric induction without the extreme handling fragility of binaphthol-modified hydrides, making it highly effective for robust process scale-up [3].

References

- [1] Review of 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis. Chemical Reviews, 2007.

- [2] Cohen, N., et al. 'Asymmetric Reductions of α,β-Acetylenic Ketones and Acetophenone Using Lithium Aluminum Hydride Complexed with Optically Active 1,3-Amino Alcohols.' Journal of Organic Chemistry, 1980.

- [3] Marshall, J. A., et al. 'Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-,[S-(E)]-.' Organic Syntheses, 1999.

Autonomous Asymmetric Induction in α,β-Acetylenic Ketone Reduction

In the reduction of α,β-acetylenic ketones, the Chirald-LiAlH4 complex operates as a highly effective standalone chiral reducing agent, yielding (R)-carbinols in 62-99% yield with 34-90% enantiomeric excess (ee) at -70 °C[1]. In contrast, alternative amino alcohols like N-methylephedrine require the precise addition of a third achiral component (such as 3,5-dimethylphenol) to achieve comparable stereoselectivity[2].

| Evidence Dimension | Enantiomeric excess (ee) and reagent simplicity |

| Target Compound Data | 34-90% ee achieved autonomously without additives |

| Comparator Or Baseline | N-methylephedrine (requires 3,5-dimethylphenol additive for high ee) |

| Quantified Difference | Eliminates the need for a 3rd achiral additive while maintaining high ee |

| Conditions | LiAlH4 reduction of α,β-acetylenic ketones at -70 °C |

Eliminating the need for multi-component chiral modifier optimization simplifies the supply chain and improves batch-to-batch reproducibility during scale-up.

Operational Stability in Acyl Stannane Reductions

For the synthesis of chiral α-hydroxy stannanes, the Chirald-LiAlH4 complex provides a robust reduction pathway, yielding products with approximately 70% ee [1]. While the benchmark reagent BINAL-H can afford >95% ee, it exhibits extreme thermal lability and requires strictly fresh preparation at exactly -78 °C with immediate quenching to prevent degradation [1]. Chirald offers a significantly more stable and operationally forgiving alternative.

| Evidence Dimension | Reagent lability vs. Enantioselectivity |

| Target Compound Data | ~70% ee with standard cryogenic handling |

| Comparator Or Baseline | BINAL-H (>95% ee but extreme thermal lability at -78 °C) |

| Quantified Difference | Trades ~25% ee for significantly reduced handling fragility and improved operational window |

| Conditions | Asymmetric reduction of acyl stannanes to α-hydroxy stannanes |

Offers a more operationally robust alternative to BINAL-H when process stability and ease of handling are prioritized over absolute maximum enantiomeric excess.

Enhanced Stereocontrol in Sterically Hindered Cyclic Systems

In the formal synthesis of complex alkaloids, the reduction of sterically hindered bromoallylic ketone precursors using Chirald-LiAlH4 afforded the desired (R)-alcohol in 70% yield with 84% ee [1]. In contrast, standard modern catalytic approaches, such as the Corey-Bakshi-Shibata (CBS) oxazaborolidine reduction, yielded only 35-40% ee on related cyclic enone substrates [1].

| Evidence Dimension | Enantiomeric excess in hindered cyclic enones |

| Target Compound Data | 84% ee (70% yield) for bromoallylic alcohol precursor |

| Comparator Or Baseline | CBS oxazaborolidine catalyst (35-40% ee) |

| Quantified Difference | More than double the enantiomeric excess (+44% ee) compared to CBS catalysis |

| Conditions | Reduction of sterically encumbered cyclic enone/bromoenone intermediates |

Proves essential for specific sterically demanding substrates where standard catalytic asymmetric reductions fail to provide adequate stereocontrol.

Synthesis of Vitamin E Precursors

Chirald is highly recommended for the asymmetric reduction of α,β-acetylenic ketones to chiral propargylic alcohols. These carbinols serve as critical, high-ee intermediates for the industrial and laboratory synthesis of (2R,4'R,8'R)-α-tocopherol (Vitamin E), where autonomous chiral induction simplifies the process workflow [1].

Preparation of Chiral Allylic Stannanes

In organometallic synthesis, Chirald is a practical auxiliary for the reduction of acyl stannanes when operational simplicity and reagent stability are prioritized over the extreme handling and cryogenic requirements of BINAL-H[2].

Total Synthesis of Complex Alkaloids

Chirald is highly suited for the stereoselective reduction of sterically encumbered cyclic enones and bromoallylic ketones. It provides robust enantiomeric excess in structural environments where modern CBS catalysts fail, as demonstrated in the synthesis of (-)-morphine precursors [3].

Development of Configurationally Stable APIs

Chirald functions effectively as a chiral selector in the LiAlH4-mediated reduction of heterocyclic intermediates, such as AMPA receptor modulators, enabling direct synthetic access to highly enantioenriched active stereoisomers prior to final recrystallization[4].

References

- [1] Cohen, N., et al. 'Asymmetric Reductions of α,β-Acetylenic Ketones and Acetophenone Using Lithium Aluminum Hydride Complexed with Optically Active 1,3-Amino Alcohols.' Journal of Organic Chemistry, 1980.

- [2] Marshall, J. A., et al. 'Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-,[S-(E)]-.' Organic Syntheses, 1999.

- [3] Published literature on the formal synthesis of (-)-morphine via asymmetric reduction.

- [4] Design, stereoselective synthesis, configurational stability and biological activity of 7-chloro-9-(furan-3-yl)... IRIS Unimore.

XLogP3

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types